molecular formula C10H6Cl2O B13878562 4-(2,6-Dichlorophenyl)but-3-yn-2-one

4-(2,6-Dichlorophenyl)but-3-yn-2-one

Cat. No.: B13878562
M. Wt: 213.06 g/mol
InChI Key: NHIPTVZFGKBYLD-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)but-3-yn-2-one (IUPAC name: this compound; molecular formula: C₁₀H₆Cl₂O; molecular weight: 215.06 g/mol) is a substituted butynone characterized by a conjugated triple bond (C≡C) at the 3-position and a 2,6-dichlorophenyl group at the 4-position. The compound’s structure confers unique electronic properties due to the electron-withdrawing effects of the chlorine substituents, which enhance the electrophilicity of the α,β-unsaturated ketone system. This feature makes it a valuable intermediate in organic synthesis, particularly in Diels-Alder reactions and nucleophilic additions . Its applications span pharmaceuticals (e.g., as a precursor for bioactive molecules) and agrochemicals (e.g., fungicide development) .

Properties

Molecular Formula

C10H6Cl2O

Molecular Weight

213.06 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)but-3-yn-2-one

InChI

InChI=1S/C10H6Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,1H3

InChI Key

NHIPTVZFGKBYLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

4-(2,6-Dichlorophenyl)but-3-yn-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on the active site of certain enzymes, forming stable complexes through hydrogen interactions . This interaction can modulate the activity of the target enzymes, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Melting Points : The 2,6-dichloro derivative exhibits the highest melting point (98–100°C) due to symmetrical substitution on the phenyl ring, enabling tighter crystal packing compared to the asymmetrical 2,4-dichloro analog (85–87°C) .

Lipophilicity (logP): Increasing chlorine substitution correlates with higher logP values (e.g., 3.2 for 2,6-dichloro vs. 2.1 for non-chlorinated phenyl), enhancing membrane permeability in biological systems .

Reactivity : The electron-withdrawing 2,6-dichloro group amplifies the electrophilicity of the triple bond, enabling faster Diels-Alder cycloadditions at 25°C (90% yield) compared to 4-phenylbut-3-yn-2-one (45% yield under identical conditions) .

Contradictory Findings

A 2024 study reported reduced thermal stability for this compound above 150°C, conflicting with earlier claims of robustness . This underscores the need for context-specific evaluations.

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